Protein degrader 1 hydrochloride

Catalog No.
S007102
CAS No.
1448189-80-7
M.F
C₂₂H₃₁ClN₄O₃S
M. Wt
467.02
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Protein degrader 1 hydrochloride

CAS Number

1448189-80-7

Product Name

Protein degrader 1 hydrochloride

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C₂₂H₃₁ClN₄O₃S

Molecular Weight

467.02

InChI

InChI=1S/C22H30N4O3S.ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);1H/t16-,17+,19-;/m1./s1

InChI Key

JYRTWGCWUBURGU-MSSRUXLCSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl

Description

VHL ligand 1 is a building block in the synthesis of proteolysis-targeting chimera technologies (PROTACs). It is the von Hippel-Lindau (VHL) E3 ligase binding portion of some VHL-based PROTACs, including BET PROTAC MZ1.2
Protein degrader 1 hydrochloride is used in the synthesis of HaloPROTACs.

What is Protein Degrader 1 Hydrochloride?

Protein degrader 1 hydrochloride, also known as (S,R,S)-AHPC (VH032-NH2) hydrochloride, is a small molecule that acts as a ligand for the von Hippel-Lindau (VHL) protein. VHL is an E3 ubiquitin ligase, an enzyme that plays a crucial role in the ubiquitin-proteasome system (UPS) responsible for degrading cellular proteins [].

Function in PROTAC Technology:

Protein degrader 1 hydrochloride finds its primary application in the development of Proteolysis-Targeting Chimeras (PROTACs) []. PROTACs are bi-functional molecules consisting of three key components:

  • Ligand for a target protein: This moiety binds specifically to the protein of interest, marking it for degradation. Protein degrader 1 hydrochloride serves as the VHL ligand in this context.
  • Linker: This flexible spacer connects the ligand and the E3 ligase recruiting moiety.
  • E3 ligase recruiter: This portion binds to the E3 ligase, such as VHL, hijacking the UPS machinery to target the protein of interest for degradation [].

By binding to the target protein and the VHL protein simultaneously, protein degrader 1 hydrochloride facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein via the UPS [].

Research Applications:

The ability to selectively degrade specific proteins using PROTACs holds immense potential for therapeutic development. Protein degrader 1 hydrochloride, as a VHL ligand, is being explored in research for its potential role in targeting various diseases associated with protein dysregulation, including:

  • Cancer: PROTACs based on protein degrader 1 hydrochloride are being investigated for their ability to degrade oncogenic proteins, such as BCR-ABL1, a driver of chronic myeloid leukemia [].
  • Neurodegenerative diseases: Research is ongoing to explore the use of PROTACs targeting specific proteins implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Protein degrader 1 hydrochloride, with the Chemical Abstracts Service number 1448189-80-7, is a synthetic compound designed to selectively degrade target proteins within biological systems. This compound is part of a broader class known as protein degraders, which utilize targeted protein degradation mechanisms to modulate cellular processes. Protein degrader 1 hydrochloride functions primarily through a mechanism that involves the recruitment of the ubiquitin-proteasome system, leading to the selective degradation of specific proteins. This capability makes it a valuable tool in research and therapeutic applications, particularly in cancer biology and other diseases characterized by dysregulated protein levels .

  • PD1-HCl, as part of a PROTAC, exploits the body's natural protein degradation pathway, the ubiquitin-proteasome system (UPS) [].
  • The key functionality lies in its ability to bind the VHL E3 ubiquitin ligase protein.
  • When PD1-HCl is incorporated into a PROTAC molecule, it acts as a bridge, recruiting both the target protein and VHL, leading to the target protein's ubiquitination and subsequent degradation by the proteasome [].
  • PD1-HCl is a research-grade chemical and not intended for human consumption [].
  • Specific safety data for PD1-HCl is not readily available.
  • However, as a small molecule, it's likely to exhibit some degree of cytotoxicity and should be handled with standard laboratory precautions for unknown chemicals while following best practices for working with potentially hazardous materials [].

The primary chemical reaction involving protein degrader 1 hydrochloride is its interaction with target proteins, which is facilitated by the ubiquitin-proteasome pathway. This process can be summarized as follows:

  • Binding: The compound binds to the target protein through a specific interaction site.
  • Ubiquitination: The compound then recruits E3 ligases that facilitate the transfer of ubiquitin moieties to the target protein.
  • Degradation: The polyubiquitinated protein is recognized by the proteasome, leading to its degradation.

This sequence of reactions underscores the compound's role as a molecular tool for targeted degradation rather than traditional inhibition .

Protein degrader 1 hydrochloride exhibits significant biological activity by effectively reducing the levels of specific proteins within cells. Its mechanism allows for the abrogation of both enzymatic and non-enzymatic functions of target proteins, including those involved in signaling pathways and structural roles. The ability to degrade proteins that are otherwise resistant to conventional inhibitors makes this compound particularly valuable in therapeutic contexts, especially for targets implicated in cancer and other diseases where protein overexpression is detrimental .

The synthesis of protein degrader 1 hydrochloride typically involves several key steps:

  • Starting Materials: The synthesis begins with readily available chemical precursors that contain necessary functional groups for subsequent reactions.
  • Coupling Reactions: Various coupling reactions are employed to build the core structure of the compound, often using techniques such as amide bond formation.
  • Hydrochloride Formation: The final step involves converting the base form of the compound into its hydrochloride salt, enhancing its solubility and stability for research applications.

The detailed synthetic pathways can vary based on specific laboratory protocols but generally adhere to established organic synthesis methodologies .

Protein degrader 1 hydrochloride has several applications in scientific research and potential therapeutic development:

  • Targeted Protein Degradation: It serves as a tool for studying protein function by enabling researchers to selectively degrade proteins of interest.
  • Cancer Research: The compound has potential applications in cancer therapy by targeting oncogenic proteins that drive tumor growth.
  • Drug Discovery: It can be utilized in high-throughput screening assays to identify new drug candidates that modulate protein levels .

Interaction studies involving protein degrader 1 hydrochloride focus on its binding affinity and specificity toward various target proteins. These studies often employ techniques such as:

  • Surface Plasmon Resonance: To measure real-time binding interactions.
  • Co-immunoprecipitation: To confirm interactions within cellular contexts.
  • Mass Spectrometry: For identifying degradation products and confirming target specificity.

These studies are crucial for understanding the efficacy and selectivity of protein degrader 1 hydrochloride in biological systems .

Protein degrader 1 hydrochloride shares similarities with other compounds in the field of targeted protein degradation, including:

Compound NameMechanism of ActionUnique Features
ThalidomideModulates immune responseKnown for its teratogenic effects; used in multiple myeloma treatment
DexamethasoneGlucocorticoid receptor agonistAnti-inflammatory properties; broad use in various diseases
PROTACs (Proteolysis Targeting Chimeras)Induces targeted degradation via E3 ligase recruitmentDual-functionality; combines ligand-binding domains for target specificity

Protein degrader 1 hydrochloride stands out due to its specific targeting capabilities, allowing for precise modulation of protein levels without affecting other cellular functions significantly .

Molecular Formula and Weight

Protein degrader 1 hydrochloride possesses the molecular formula C₂₂H₃₁ClN₄O₃S [1] [3]. The compound exhibits a molecular weight of 467.02 grams per mole [1] [2] [3]. This molecular composition reflects the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms within the molecular framework, characteristic of complex pharmaceutical intermediates utilized in proteolysis targeting chimera research [4].

The compound is also recognized by several synonymous designations including (S,R,S)-AHPC hydrochloride, ULM-1 hydrochloride, and VH032-amine hydrochloride [1] [3]. These alternative nomenclatures reflect the various research contexts and synthetic applications in which this chemical entity has been employed.

ParameterValue
Molecular FormulaC₂₂H₃₁ClN₄O₃S
Molecular Weight467.02 g/mol
Chemical Abstracts Service Number1448189-80-7
PubChem Compound Identifier118864076

Structural Characterization

The structural architecture of protein degrader 1 hydrochloride comprises several distinct molecular domains that contribute to its biological functionality [1]. The compound features a pyrrolidine-2-carboxamide core structure with specific stereochemical configurations at multiple chiral centers [1] [21]. The molecular framework incorporates a 4-hydroxy substituted pyrrolidine ring system connected to a benzyl carboxamide moiety [1].

The complete International Union of Pure and Applied Chemistry name for this compound is (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide hydrochloride [1]. This systematic nomenclature reflects the precise spatial arrangement of functional groups and the stereochemical configuration at each asymmetric carbon center.

The molecular structure contains a thiazole heterocycle attached to a phenyl ring system, which is further connected through a methylene bridge to the carboxamide nitrogen [1]. The amino acid-derived portion features a tertiary-leucine residue with a quaternary carbon center bearing two methyl substituents [1].

The International Chemical Identifier string for protein degrader 1 hydrochloride is InChI=1S/C22H30N4O3S.ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);1H/t16-,17+,19-;/m1./s1 [1] [3]. This identifier provides a complete digital representation of the molecular structure including stereochemical information.

Stereochemical Considerations

The stereochemical configuration of protein degrader 1 hydrochloride represents a critical determinant of its biological activity and binding properties [10] [12]. The compound contains three asymmetric carbon centers, each with defined spatial arrangements that are essential for optimal interaction with target proteins [1]. The absolute configuration is designated as (2S,4R) for the pyrrolidine ring system and (S) for the amino acid-derived carbon center [1].

Research investigations have demonstrated that stereochemical integrity is fundamental to the biological function of von Hippel-Lindau ligands [10]. Studies utilizing diastereomeric analogs have shown that inversion of the hydroxyproline stereochemistry completely abrogates the ability to bind to the von Hippel-Lindau protein complex [10]. This stereochemical dependence underscores the precise molecular recognition requirements for effective protein-protein interactions.

The (4R)-hydroxyproline configuration represents the biologically active stereoisomer, while the corresponding (4S)-diastereomer lacks binding affinity to the target protein [10] [12]. These findings have been consistently observed across multiple proteolysis targeting chimera molecules incorporating von Hippel-Lindau binding domains [12].

Crystallographic studies have revealed that the specific stereochemical arrangement facilitates optimal hydrogen bonding networks and hydrophobic interactions within the protein binding pocket [22] [23]. The three-dimensional conformation adopted by the molecule in solution directly influences its ability to form stable ternary complexes with target proteins and the von Hippel-Lindau E3 ligase [5].

Chiral CenterConfigurationBiological Significance
C-2 (Pyrrolidine)SRequired for optimal binding
C-4 (Pyrrolidine)REssential for VHL recognition
Amino Acid CarbonSMaintains structural integrity

Physicochemical Properties

The physicochemical profile of protein degrader 1 hydrochloride reflects characteristics typical of pharmaceutical building blocks designed for proteolysis targeting chimera applications [2] [11]. The compound demonstrates limited aqueous solubility, requiring organic solvents for effective dissolution and handling [2] [3].

Solubility assessments indicate that protein degrader 1 hydrochloride achieves concentrations of 150 milligrams per milliliter in dimethyl sulfoxide, corresponding to 321.19 millimolar solutions [2]. In aqueous media, the compound exhibits reduced solubility with maximum concentrations of 50 milligrams per milliliter in water, equivalent to 107.06 millimolar solutions [2]. These solubility characteristics are consistent with the lipophilic nature of the molecular structure and its intended biological applications.

The compound exists as a hygroscopic crystalline solid under standard laboratory conditions [11] [19]. The physical appearance is typically described as a fine beige or white powder following purification procedures [19]. The material demonstrates stability when stored under appropriate conditions with controlled temperature and humidity parameters.

Spectroscopic characterization has revealed distinctive absorption patterns consistent with the molecular chromophores present in the structure [21] [30]. The compound exhibits characteristic infrared absorption bands corresponding to amide carbonyl stretching vibrations, aromatic carbon-hydrogen stretching modes, and thiazole ring vibrations [20] [21].

PropertyValueSolvent System
Solubility150 mg/mL (321.19 mM)Dimethyl sulfoxide
Solubility50 mg/mL (107.06 mM)Water
Solubility10 mMDimethyl sulfoxide
Physical StateCrystalline solid-
AppearanceFine beige/white powder-

Dates

Modify: 2023-08-15
[1]. Buckley DL, et al. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins.ACS Chem Biol. 2015 Aug 21;10(8):1831-7.

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